molecular formula C12H17ClN2O3S B8167712 N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride

N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B8167712
M. Wt: 304.79 g/mol
InChI Key: MBRQNONNYSJYCP-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride: is a synthetic organic compound that belongs to the class of sulfonamides It features a piperidine ring substituted with a phenylsulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride typically involves the following steps:

    Formation of Piperidine-3-carboxamide: This can be achieved by reacting piperidine with a suitable carboxylating agent such as ethyl chloroformate, followed by hydrolysis to yield piperidine-3-carboxamide.

    Sulfonylation: The piperidine-3-carboxamide is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar biological activities.

Industry

In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its structural features make it a candidate for the synthesis of drugs targeting various biological pathways.

Mechanism of Action

The mechanism by which N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride exerts its effects depends on its specific application. In general, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride
  • N-(Phenylsulfonyl)pyrrolidine-3-carboxamide hydrochloride
  • N-(Phenylsulfonyl)morpholine-3-carboxamide hydrochloride

Uniqueness

N-(Phenylsulfonyl)piperidine-3-carboxamide hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to its analogs, the piperidine ring provides a distinct steric and electronic environment that can affect its interaction with biological targets.

Conclusion

This compound is a compound of significant interest in various fields of research and industry. Its versatile chemical properties and potential biological activities make it a valuable tool in the development of new synthetic methodologies and therapeutic agents. Further research into its applications and mechanisms of action will continue to uncover its full potential.

Properties

IUPAC Name

N-(benzenesulfonyl)piperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.ClH/c15-12(10-5-4-8-13-9-10)14-18(16,17)11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRQNONNYSJYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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